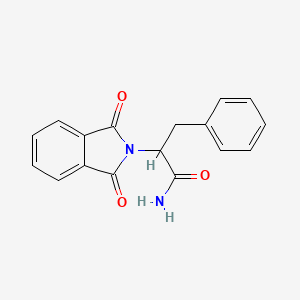

2-Phthalimido-3-phenylpropionamide

Description

2-Phthalimido-3-phenylpropionamide is a hypothetical or less-documented compound combining a phthalimide moiety at position 2 of a phenylpropionamide backbone. Phthalimides are known for their roles in polymer chemistry and medicinal applications due to their thermal stability and reactivity . Propionamide derivatives, such as those with azido or benzyl substituents, are often intermediates in organic synthesis, leveraging their functional groups for further modifications . This article will focus on structurally and functionally related compounds to infer properties and applications of 2-Phthalimido-3-phenylpropionamide.

Properties

Molecular Formula |

C17H14N2O3 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide |

InChI |

InChI=1S/C17H14N2O3/c18-15(20)14(10-11-6-2-1-3-7-11)19-16(21)12-8-4-5-9-13(12)17(19)22/h1-9,14H,10H2,(H2,18,20) |

InChI Key |

QGLQAPPNLSDXHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- 3-Chloro-N-phenyl-phthalimide: The chlorine substituent at position 3 and phenyl group attached to the phthalimide nitrogen enhance its utility as a monomer for high-performance polyimides. Its synthesis emphasizes purity (>99%) to avoid defects in polymer chains .

- 2-Amino-3-methylenephthalimides: The amino and methylene groups enable diverse reactivity, such as participation in cycloaddition reactions or serving as ligands in catalysis. Palladium-catalyzed aminocarbonylation achieves yields >85% for these derivatives .

- (2S)-2-Azido-N-benzyl-3-phenylpropionamide : The azido group facilitates click chemistry (e.g., Huisgen cycloaddition), while the benzyl group improves solubility. Reported synthetic routes achieve 90–91% yields via optimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.